4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
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Overview
Description
4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is a chemical compound with the molecular formula C11H11NO. It is known for its unique structure, which includes a hydroxyl group and a carbonitrile group attached to a tetrahydronaphthalene ring. This compound is used in various scientific research applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile typically involves the reaction of 1-tetralone with hydroxylamine hydrochloride to form the oxime, followed by dehydration to yield the nitrile. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile.
Reduction: Formation of 4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydronaphthalene-1-carbonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-amine: Contains an amine group instead of a nitrile group, leading to different chemical properties and reactivity.
Uniqueness
4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
89682-91-7 |
---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
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